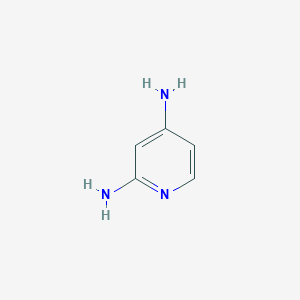

pyridine-2,4-diamine

Description

Properties

IUPAC Name |

pyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-1-2-8-5(7)3-4/h1-3H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFLKGMDBKQMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196723 | |

| Record name | 2,4-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-88-1 | |

| Record name | 2,4-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96832TI6EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridine-2,4-diamine: Starting Materials and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to pyridine-2,4-diamine, a crucial scaffold in medicinal chemistry. The document details various starting materials, reaction mechanisms, and experimental protocols, offering valuable insights for researchers in drug discovery and development.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the functionalization of a pre-existing pyridine ring. The choice of starting material often dictates the synthetic route and its associated challenges. Key starting materials include 2-chloropyridine, 2,4-dichloropyridine, and derivatives of 4-aminopyridine. The core chemical transformation in most syntheses is nucleophilic aromatic substitution (SNAr).

Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is more pronounced at the C2 and C4 positions (ortho and para to the nitrogen), making them susceptible to attack by nucleophiles. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom (C2 or C4) bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.

-

Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the leaving group.

The presence of electron-withdrawing groups on the pyridine ring can further enhance its reactivity towards nucleophilic attack.

Synthesis Route 1: Starting from 2-Chloropyridine

A multi-step synthesis starting from the readily available 2-chloropyridine has been reported.[1][2] This pathway involves the initial activation of the pyridine ring through N-oxidation, followed by nitration, amination, and final reduction.

Caption: Synthesis of this compound from 2-Chloropyridine.

Experimental Protocols for Synthesis Route 1

Step 1: Synthesis of 2-Chloropyridine N-oxide [1]

-

Reagents: 2-Chloropyridine, glacial acetic acid, 35% hydrogen peroxide.

-

Procedure: 2-Chloropyridine (40g, 352mmol) is dissolved in glacial acetic acid (200mL). The solution is cooled to 10°C in an ice-water bath. 35% hydrogen peroxide (85.6mL, 881mmol) is added dropwise over 30 minutes, maintaining the temperature between 10-20°C. The reaction mixture is then heated to 80°C for 8 hours. After the reaction, the solvent is removed under reduced pressure to yield an oily product of 2-chloropyridine N-oxide.

Step 2: Synthesis of 2-Chloro-4-nitropyridine N-oxide [1]

-

Reagents: 2-Chloropyridine N-oxide, mixed acid (concentrated nitric acid and concentrated sulfuric acid).

-

Procedure: The 2-chloropyridine N-oxide from the previous step is slowly added dropwise to a mixed acid solution at a temperature below 30°C. The reaction mixture is then heated to 90°C for 10 hours. After cooling to room temperature, the reaction solution is poured into ice (200g) and neutralized with a 50% aqueous sodium hydroxide solution, keeping the temperature below 20°C. The precipitate is filtered, washed, and dried to obtain 2-chloro-4-nitropyridine N-oxide. The two-step yield is reported to be 86%.

Step 3: Synthesis of 2-(Benzylamino)-4-nitropyridine N-oxide [1]

-

Reagents: 2-Chloro-4-nitropyridine N-oxide, benzylamine, ethanol.

-

Procedure: A suspension of 2-chloro-4-nitropyridine N-oxide (1g, 5.73mmol) in ethanol (10mL) is prepared. Benzylamine (1.3g, 12.03mmol) is added, and the mixture is refluxed overnight under a nitrogen atmosphere. After cooling to 0°C and stirring for 50 minutes, the product is collected by filtration. This step yields 2-(benzylamino)-4-nitropyridine N-oxide as a yellow solid with a 40% yield.

Step 4: Synthesis of 2-Amino-4-nitropyridine N-oxide [1]

-

Reagents: 2-(Benzylamino)-4-nitropyridine N-oxide, sulfuric acid.

-

Procedure: 2-(Benzylamino)-4-nitropyridine N-oxide (500mg, 2.04mmol) is added in portions to sulfuric acid (3mL) while cooling in an ice-water bath to keep the temperature below 20°C. After stirring at room temperature for 30 minutes, the reaction mixture is slowly poured into ice. The pH is adjusted to 10 with a 50% NaOH solution. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated. The crude product is washed to give 2-amino-4-nitropyridine N-oxide as a yellow solid with a 92% yield.

Step 5: Synthesis of this compound [1]

-

Reagents: 2-Amino-4-nitropyridine N-oxide, 10% Palladium on carbon (Pd/C), tetrahydrofuran (THF).

-

Procedure: 2-Amino-4-nitropyridine N-oxide (200mg, 1.29mmol) is dissolved in THF (12mL), and 10% Pd/C (20mg) is added. The mixture is subjected to a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to yield the final product, this compound.

Synthesis Route 2: Starting from 2,4-Dichloropyridine

An alternative approach involves the sequential amination of 2,4-dichloropyridine. This method takes advantage of the differential reactivity of the chloro substituents at the C2 and C4 positions.

Caption: Synthesis of this compound from 2,4-Dichloropyridine.

Experimental Protocols for Synthesis Route 2

Step 1: Synthesis of 2-Chloro-4-aminopyridine

-

Reagents: 2,4-Dichloropyridine, ammonia.

-

Procedure: The selective amination at the C4 position of 2,4-dichloropyridine can be achieved under controlled conditions. This reaction typically involves treating 2,4-dichloropyridine with a source of ammonia, such as aqueous or gaseous ammonia, in a suitable solvent. The greater electrophilicity of the C4 position facilitates preferential substitution.

Step 2: Synthesis of this compound from 2-Chloro-4-aminopyridine

-

Reagents: 2-Chloro-4-aminopyridine, ammonia, copper sulfate (catalyst).

-

Procedure: The amination of 2-chloro-4-aminopyridine to yield this compound requires more forcing conditions due to the deactivating effect of the amino group. A known method involves heating 2-chloro-4-aminopyridine with aqueous ammonia in a sealed tube at 170-180°C for 40 hours in the presence of a copper sulfate catalyst.[1] However, this method is reported to have a low yield of 15%.[1]

Quantitative Data Summary

| Starting Material | Intermediate(s) | Reagents | Conditions | Yield | Reference |

| 2-Chloropyridine | 2-Chloropyridine N-oxide | H₂O₂/CH₃COOH | 80°C, 8h | - | [1] |

| 2-Chloro-4-nitropyridine N-oxide | HNO₃/H₂SO₄ | 90°C, 10h | 86% (2 steps) | [1] | |

| 2-(Benzylamino)-4-nitropyridine N-oxide | Benzylamine | Reflux | 40% | [1] | |

| 2-Amino-4-nitropyridine N-oxide | H₂SO₄ | Room temp, 30 min | 92% | [1] | |

| This compound | Pd/C, H₂ | Room temp | - | [1] | |

| 2,4-Dichloropyridine | 2-Chloro-4-aminopyridine | Ammonia | Controlled conditions | - | |

| This compound | Ammonia, CuSO₄ | 170-180°C, 40h, sealed tube | 15% | [1] |

Conclusion

The synthesis of this compound can be approached from different starting materials, with the route from 2-chloropyridine via its N-oxide being a well-documented pathway with moderate to high yields in several steps. The synthesis from 2,4-dichloropyridine is more direct but may suffer from low yields in the final amination step. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and tolerance for multi-step procedures versus harsh reaction conditions. Further research into optimizing the amination of 2-chloro-4-aminopyridine could significantly improve the efficiency of the latter route. This guide provides a foundational understanding for researchers to select and optimize the synthesis of this important heterocyclic building block.

References

In-Depth Technical Guide on the Crystal Structure of Diaminopyridines: Analysis of Pyridine-2,3-diamine

Disclaimer: An extensive search of publicly available crystallographic databases and scientific literature did not yield a complete crystal structure determination for pyridine-2,4-diamine. Therefore, this guide presents a detailed crystal structure analysis of the closely related isomer, pyridine-2,3-diamine , for which comprehensive data is available. This analysis serves as a representative example of the crystallographic characterization of diaminopyridines for researchers, scientists, and drug development professionals.

Introduction

Diaminopyridines are a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry and materials science. Their structural motif is a core component in various biologically active molecules. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is crucial for rational drug design, polymorphism studies, and the development of new materials with tailored properties. This technical guide provides a comprehensive overview of the crystal structure of pyridine-2,3-diamine, including detailed crystallographic data, a description of the experimental procedures for its determination, and a visualization of its structural features.

Crystal Structure Data

The crystal structure of pyridine-2,3-diamine has been determined by single-crystal X-ray diffraction. The key crystallographic data and structural parameters are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₅H₇N₃ |

| Formula Weight | 109.14 |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 16.4670(3) |

| b (Å) | 16.4670(3) |

| c (Å) | 3.9064(12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1059.3(3) |

| Z | 8 |

| Temperature (K) | 200 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Calculated Density (Mg/m³) | 1.369 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| Refinement Method | Full-matrix least-squares on F² |

Selected Bond Lengths

| Bond | Length (Å) |

| N1-C1 | 1.332(2) |

| N1-C5 | 1.345(2) |

| N2-C2 | 1.398(2) |

| N3-C3 | 1.394(2) |

| C1-C2 | 1.411(2) |

| C2-C3 | 1.381(2) |

| C3-C4 | 1.396(2) |

| C4-C5 | 1.365(2) |

Selected Bond Angles

| Angle | Value (°) |

| C1-N1-C5 | 117.50(14) |

| N1-C1-C2 | 123.03(15) |

| C1-C2-N2 | 119.55(15) |

| C3-C2-N2 | 119.60(15) |

| C2-C3-N3 | 120.31(15) |

| C4-C3-N3 | 118.96(15) |

| C3-C4-C5 | 118.80(16) |

| N1-C5-C4 | 122.95(16) |

Experimental Protocols

The determination of the crystal structure of pyridine-2,3-diamine involved the following key steps:

Crystallization

Single crystals of pyridine-2,3-diamine suitable for X-ray diffraction were obtained directly from the commercially available compound. The specific solvent and conditions for recrystallization to obtain diffraction-quality crystals were not detailed in the available documentation but would typically involve slow evaporation of a saturated solution in an appropriate organic solvent.

X-ray Data Collection

A suitable single crystal was mounted on a diffractometer. The data was collected at a low temperature (200 K) to minimize thermal vibrations of the atoms.

-

Diffractometer: Bruker APEXII CCD

-

Radiation: Molybdenum Kα radiation (λ = 0.71073 Å)

-

Data Collection Method: A series of ω and φ scans were performed to collect a complete sphere of diffraction data.

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

-

Structure Solution Software: SHELXS

-

Structure Refinement Software: SHELXL

-

Hydrogen Atom Treatment: Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model. The hydrogen atoms of the amine groups were located in a difference Fourier map and refined with individual thermal parameters.

Visualizations

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from sample preparation to the final resolved crystal structure.

Supramolecular Assembly through Hydrogen Bonding

In the crystal lattice, molecules of pyridine-2,3-diamine are interconnected by a network of hydrogen bonds. The amino groups act as hydrogen bond donors, while the pyridine nitrogen and the amino nitrogens can act as acceptors. This network of intermolecular interactions is crucial in defining the packing of the molecules in the crystal.

Structural Commentary

The molecule of pyridine-2,3-diamine exhibits approximate non-crystallographic Cₛ symmetry. The pyridine ring is essentially planar. The exocyclic amino groups are not perfectly planar with the ring, with the least-squares planes of the NH₂ groups forming significant angles with the plane of the heterocycle.

The crystal packing is dominated by a three-dimensional network of N—H···N hydrogen bonds. These interactions link the molecules into a stable, repeating arrangement in the solid state. The closest distance between the centroids of two π-systems occurs along the c-axis, suggesting the presence of π-π stacking interactions which further stabilize the crystal structure.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of pyridine-2,3-diamine, serving as a valuable resource for professionals in drug development and materials science. The provided quantitative data, experimental protocols, and visualizations offer a comprehensive understanding of the solid-state structure of this important diaminopyridine isomer. While the crystal structure of this compound remains elusive in the public domain, the data and methodologies presented here for its isomer offer significant insights into the structural chemistry of this class of compounds.

Spectroscopic Characterization of Novel Pyridine-2,4-Diamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize novel pyridine-2,4-diamine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details the experimental protocols for key spectroscopic techniques and presents quantitative data in a structured format to facilitate comparison and analysis. Furthermore, it visualizes a key signaling pathway targeted by these derivatives, offering insights into their mechanism of action.

Introduction

This compound derivatives are a versatile scaffold in drug discovery, exhibiting a wide range of biological activities, including potent inhibition of various protein kinases.[1][2] Their therapeutic potential, particularly in oncology, has driven the synthesis and characterization of numerous novel analogues.[1][3] The precise elucidation of the chemical structure and purity of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the reliability of biological data. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and electronic properties of these derivatives. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the characterization of novel this compound derivatives.

Spectroscopic Characterization Data

The following tables summarize typical quantitative data obtained from the spectroscopic analysis of novel this compound derivatives. These values can serve as a reference for researchers working on the synthesis and characterization of similar compounds.

¹H and ¹³C NMR Spectral Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for Representative this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H3 | 6.20 - 6.50 | d | ~2.5 |

| Pyridine-H5 | 7.00 - 7.50 | dd | ~8.5, 2.5 |

| Pyridine-H6 | 7.80 - 8.20 | d | ~8.5 |

| N2-H | 4.50 - 5.50 | br s | - |

| N4-H | 8.00 - 9.50 | br s | - |

| Substituent Protons | Variable | - | - |

Note: Chemical shifts are typical and can vary depending on the specific substituents on the pyridine ring and the aromatic/aliphatic groups attached to the amino functions.

Table 2: ¹³C NMR Spectral Data for Representative this compound Derivatives

| Carbon | Chemical Shift (δ, ppm) |

| Pyridine-C2 | 158 - 162 |

| Pyridine-C3 | 95 - 105 |

| Pyridine-C4 | 150 - 155 |

| Pyridine-C5 | 105 - 115 |

| Pyridine-C6 | 145 - 150 |

| Substituent Carbons | Variable |

Note: The chemical shifts are indicative and are influenced by the electronic effects of the substituents.

FT-IR Spectral Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: FT-IR Absorption Bands for Key Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (amines) | Stretching | 3200 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=N, C=C (pyridine ring) | Stretching | 1550 - 1650 |

| N-H | Bending | 1500 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Note: The exact positions of the absorption bands can be affected by hydrogen bonding and the overall molecular structure.[4][5]

UV-Vis Spectral Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing conjugated systems.

Table 4: UV-Vis Absorption Maxima for this compound Derivatives

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) |

| Ethanol | 220 - 250 | 280 - 320 |

| Methanol | 220 - 250 | 280 - 320 |

| Dichloromethane | 225 - 255 | 285 - 325 |

Note: The absorption maxima (λ_max) correspond to π→π and n→π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to substitution and solvent polarity.*[6]

Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 5: Mass Spectrometry Data for a Representative this compound Derivative

| Ionization Mode | Observed m/z | Interpretation |

| ESI+ | [M+H]⁺ | Molecular ion peak |

| ESI+ | [M+Na]⁺ | Sodium adduct |

| ESI- | [M-H]⁻ | Deprotonated molecular ion |

Note: The exact mass measurements from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the synthesized compounds.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker or Varian NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR is typically used.[7]

-

Sample Preparation : Approximately 5-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Tetramethylsilane (TMS) is commonly used as an internal standard.[8]

-

Data Acquisition :

-

¹H NMR : Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR : Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : A PerkinElmer or similar FT-IR spectrometer is used.

-

Sample Preparation :

-

Solid Samples : The compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[9] A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation : An Agilent Cary series or a similar double-beam UV-Vis spectrophotometer is employed.[6]

-

Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane) in a quartz cuvette. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Data Acquisition : The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline spectrum of the solvent-filled cuvette is first recorded and subtracted from the sample spectrum.

-

Data Processing : The spectrum is plotted as absorbance versus wavelength (nm), and the wavelengths of maximum absorbance (λ_max) are identified.

Mass Spectrometry (MS)

-

Instrumentation : A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled with an electrospray ionization (ESI) source is commonly used.[10]

-

Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or injected via a liquid chromatography (LC) system.

-

Data Acquisition : Mass spectra are acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Data Processing : The mass-to-charge ratio (m/z) of the observed ions is determined, and the elemental composition can be calculated from the accurate mass measurement provided by HRMS.

Signaling Pathway Visualization

Many novel this compound derivatives have been developed as potent inhibitors of protein kinases involved in cancer cell proliferation and survival. A key signaling pathway targeted by these compounds is the Cyclin-Dependent Kinase (CDK) pathway. The following diagram illustrates the inhibitory action of a this compound derivative on the CDK6/9-mediated cell cycle progression and transcription.

Another important target for this class of compounds is the p21-activated kinase 4 (PAK4), which is involved in various cellular processes including proliferation and survival.

Conclusion

The spectroscopic characterization of novel this compound derivatives is a critical step in the drug discovery and development process. The combined application of NMR, FT-IR, UV-Vis, and mass spectrometry provides a comprehensive understanding of the molecular structure and properties of these compounds. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the efficient and accurate characterization of this important class of molecules. Furthermore, the visualization of their inhibitory action on key signaling pathways, such as those mediated by CDK6/9 and PAK4, provides a deeper understanding of their therapeutic potential and aids in the rational design of future drug candidates.[1][3]

References

- 1. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Investigation of Pyridine-2,4-diamine Tautomeric Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of tautomeric forms of pyridine-2,4-diamine, a crucial aspect for understanding its chemical behavior and biological activity. Due to the limited direct experimental data on this compound, this guide synthesizes findings from computational studies and experimental data from closely related analogs, such as 2-amino-4-methylpyridine and other aminopyridines.

Introduction to Tautomerism in this compound

This compound can exist in several tautomeric forms due to the migration of protons between the exocyclic amino groups and the endocyclic nitrogen atom. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. Understanding the predominant tautomeric form is critical in drug design and development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

The principal tautomeric forms of this compound are the diamino form and several imino forms. Computational studies on analogous compounds, such as 2-amino-4-methylpyridine, suggest that the diamino form is the most stable tautomer in the gas phase.[1][2]

Quantitative Analysis of Tautomer Stability

| Tautomer of 2-Amino-4-methylpyridine | Structure | Relative Energy (kcal/mol) |

| 2A4MP1 (canonical) | Canonical diamino form | 0.00 |

| 2A4MP2 (trans-imino) | Imino form with trans configuration | 13.60 |

| 2A4MP3 (cis-imino) | Imino form with cis configuration | 16.36 |

Data extrapolated from computational studies on 2-amino-4-methylpyridine by Al-amody et al. (2015).[1][2]

These computational results strongly indicate that the canonical diamino form is significantly more stable than the imino tautomers in the gas phase.[1][2]

Experimental Protocols for Tautomeric Investigation

The investigation of tautomeric equilibria in aminopyridines typically involves a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

-

¹H NMR: The chemical shifts of the amino (-NH₂) and imino (=NH) protons are distinct. The integration of these signals can provide the relative population of each tautomer. The exchangeable protons are typically identified by adding D₂O to the sample, which leads to the disappearance of the corresponding signals.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the tautomeric form. For example, the carbon atom bonded to the imino group will have a different chemical shift compared to the one bonded to an amino group.

-

¹⁵N NMR: This technique can provide direct information about the nitrogen atoms in the ring and the exocyclic groups, offering unambiguous evidence of the protonation state.

Detailed Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Tautomer Identification: Analyze the chemical shifts and coupling constants to identify the signals corresponding to each tautomer.

-

Quantification: Determine the relative concentrations of the tautomers by integrating the well-resolved signals of the non-exchangeable protons of each form.

-

Variable Temperature Studies: Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can distinguish between the amino and imino forms.

-

N-H Stretching Vibrations: The amino group (-NH₂) typically shows two distinct stretching bands (symmetric and asymmetric) in the range of 3200-3500 cm⁻¹. The imino group (=NH) exhibits a single stretching vibration in a similar region.

-

C=N and C-N Stretching Vibrations: The positions of these bands in the fingerprint region (below 1700 cm⁻¹) are indicative of the tautomeric form.

Detailed Protocol for IR/Raman Analysis:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an ATR accessory. For solution-state analysis, use a suitable solvent that has minimal interference in the regions of interest.

-

Data Acquisition: Record the IR and Raman spectra over a range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic vibrational bands for the amino and imino groups.

-

Computational Support: Compare the experimental spectra with theoretical spectra calculated for each tautomer using methods like DFT to aid in the assignment of vibrational modes.[2]

Computational Chemistry

Quantum chemical calculations are essential for predicting the relative stabilities of tautomers and for interpreting experimental data.

Detailed Protocol for Computational Analysis:

-

Structure Optimization: Model all possible tautomers of this compound. Optimize the geometry of each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[1][2]

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Include zero-point vibrational energy (ZPVE) corrections.

-

Solvent Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM).

-

Transition State Search: To understand the kinetics of interconversion, locate the transition state structures connecting the tautomers and calculate the activation energies.[2]

-

Spectra Prediction: Calculate the theoretical vibrational frequencies and NMR chemical shifts for each tautomer to aid in the interpretation of experimental spectra.

Visualizations

The following diagrams illustrate the key concepts in the investigation of this compound tautomerism.

Tautomeric forms of this compound.

Workflow for the investigation of tautomerism.

Conclusion

The investigation of this compound tautomerism is a multifaceted process that relies on the synergy of advanced spectroscopic techniques and computational chemistry. While the diamino form is predicted to be the most stable, experimental verification in various environments is crucial for a complete understanding. The protocols and data presented in this guide, though partly based on analogs, provide a solid framework for researchers to design and execute their own investigations into the tautomeric behavior of this important molecule and its derivatives.

References

- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: Unveiling the Electronic Properties of Pyridine-2,4-diamine for Advanced Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyridine-2,4-diamine stands as a pivotal scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. A profound understanding of its electronic characteristics is paramount for the rational design of novel, efficacious drugs. This technical guide provides a comprehensive overview of the quantum chemical calculations used to elucidate the electronic properties of this compound. We delve into the theoretical foundations, present detailed computational protocols, and summarize key electronic descriptors in structured tables for comparative analysis. Furthermore, this document illustrates the computational workflow through a clear, reproducible diagram, offering a foundational resource for researchers in computational chemistry and drug development.

Introduction

The pyridine ring is a ubiquitous heterocyclic motif in a vast array of FDA-approved drugs, prized for its unique electronic landscape and versatile substitution patterns that allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The introduction of amino groups at the 2 and 4 positions, yielding this compound, significantly modulates the electronic structure of the parent pyridine ring, influencing its reactivity, binding affinity, and overall biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools for predicting and understanding these electronic properties at the molecular level, thereby guiding synthetic efforts and accelerating the drug discovery pipeline.[1]

This whitepaper serves as an in-depth technical guide to the quantum chemical calculations of this compound's electronic properties. It is tailored for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the design of next-generation therapeutics.

Theoretical Framework: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1] It is based on the principle that the energy of a system can be determined from its electron density, a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods like Hartree-Fock, which deal with the complex many-electron wavefunction.[2]

The core of DFT lies in the Kohn-Sham equations, which approximate the behavior of interacting electrons in a fictitious system of non-interacting electrons. The exchange-correlation functional is a key component of these equations, accounting for the quantum mechanical effects of exchange and correlation. A variety of functionals have been developed, with hybrid functionals like B3LYP being widely used for their balance of accuracy and computational cost in studying organic molecules.[3]

Computational Protocol: Calculating Electronic Properties of this compound

The following protocol outlines a standard procedure for calculating the electronic properties of this compound using DFT, as implemented in software packages like Gaussian.

Molecular Structure Preparation

-

Structure Building : The initial 3D structure of this compound is constructed using a molecular building interface such as GaussView.

-

Geometry Optimization : An initial geometry optimization is performed to find a stable conformation of the molecule. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.[4]

DFT Calculation Setup

A Gaussian input file is prepared with the following key sections:

-

Route Section (#p) : This line specifies the type of calculation. For a typical electronic properties study, this would include:

-

opt: Requests a geometry optimization.

-

freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).

-

B3LYP/6-311++G(d,p): Specifies the B3LYP hybrid functional and the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational efficiency for molecules of this type.[4]

-

-

Title Section : A brief, descriptive title for the calculation.

-

Charge and Multiplicity : For neutral this compound in its ground state, the charge is 0 and the spin multiplicity is 1.

-

Molecular Coordinates : The Cartesian coordinates of each atom in the molecule.

Execution and Analysis

The calculation is run using the Gaussian software. Upon completion, the output file contains a wealth of information, including:

-

Optimized molecular geometry.

-

Total electronic energy.

-

Energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Dipole moment.

-

Mulliken atomic charges.

Key Electronic Properties of this compound

The electronic properties of a molecule are critical determinants of its chemical reactivity and biological activity. The following table summarizes the key electronic properties of this compound, including both computationally derived values from PubChem and a placeholder for future experimental validation. For comparison, experimental and theoretical values for the parent pyridine molecule are also included.

| Property | This compound (Computed - PubChem)[5] | Pyridine (Experimental) | Pyridine (Theoretical - B3LYP/6-31G(d,p))[6] |

| Molecular Formula | C5H7N3 | C5H5N | C5H5N |

| Molecular Weight ( g/mol ) | 109.13 | 79.10 | 79.10 |

| Dipole Moment (Debye) | 2.9 (provisional) | 2.19 - 2.215[1][7] | 2.26 |

| HOMO Energy (eV) | - | - | -6.78 |

| LUMO Energy (eV) | - | - | 0.98 |

| HOMO-LUMO Gap (eV) | - | - | 7.76 |

| UV-Vis λmax (nm) | - | ~251, 257, 263 | - |

Note: The computed values for this compound are from the PubChem database and should be considered provisional until validated by dedicated quantum chemical calculations and experimental measurements. The theoretical values for pyridine are from a representative DFT study.

Experimental Data for Related Aminopyridines

To provide context for the expected electronic properties of this compound, the following table presents experimental data for other aminopyridine isomers.

| Compound | Property | Value | Reference |

| 2-Aminopyridine | UV-Vis λmax (nm) | 235, 298 | |

| 2,6-Diaminopyridine | UV-Vis λmax (nm) | 244, 308 | [8] |

The presence of amino groups generally leads to a red shift (bathochromic shift) in the UV-Vis absorption maxima compared to pyridine, which is consistent with the electron-donating nature of the amino group extending the π-conjugation.

Visualizing the Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for the quantum chemical calculation of this compound's electronic properties.

References

- 1. CCCBDB list of experimental dipole moments [cccbdb.nist.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Diaminopyridine | C5H7N3 | CID 68036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solvatochromism - Wikipedia [en.wikipedia.org]

- 7. Precise Semi-Experimental Equilibrium (r e SE) Structure of Pyridine from 32 Isotopologues: Accurate Assessment of the Effect of Nitrogen-Atom Substitution in Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Pyridine-2,4-diamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pyridine-2,4-diamine. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on chemical principles and provides detailed experimental protocols for its determination. This guide is intended to be a practical resource for laboratory professionals.

Introduction to this compound

This compound (CAS RN: 461-88-1) is a heterocyclic organic compound featuring a pyridine ring substituted with two amino groups at positions 2 and 4.[1][2][3][4] Its structure, containing both a basic nitrogen atom in the aromatic ring and two primary amine functionalities, suggests a high degree of polarity and the capacity for hydrogen bonding. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, pharmaceutical research, and materials science, as it dictates the choice of reaction media, purification methods, and formulation strategies.

Predicted Solubility Profile of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents.[5][6][7] The molecular structure of this compound allows for an estimation of its solubility profile.

-

Pyridine Ring : The pyridine ring itself is a polar, aromatic heterocycle that is miscible with a wide range of solvents, including water and many organic solvents.[8]

-

Amino Groups (-NH2) : The two amino groups are highly polar and can act as both hydrogen bond donors and acceptors. These groups significantly increase the polarity of the molecule and its ability to interact with protic and other polar solvents.

Based on these structural features, the following solubility behavior can be predicted:

-

High Solubility in Polar Protic Solvents : Due to strong hydrogen bonding interactions, this compound is expected to be highly soluble in polar protic solvents such as water, methanol, ethanol, and isopropanol.

-

Good Solubility in Polar Aprotic Solvents : It is likely to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, which can accept hydrogen bonds and have large dipole moments.

-

Limited Solubility in Solvents of Intermediate Polarity : Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) may dissolve this compound to a moderate extent.

-

Poor Solubility in Nonpolar Solvents : It is expected to have very low solubility in nonpolar solvents such as hexane, cyclohexane, toluene, and diethyl ether, as the energy required to break the strong intermolecular forces in the solid crystal lattice would not be compensated by weak solute-solvent interactions.

Quantitative Solubility Data

| Solvent Category | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Polar Protic | Methanol | ||||

| Ethanol | |||||

| Isopropanol | |||||

| Water | |||||

| Polar Aprotic | Acetonitrile | ||||

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Intermediate Polarity | Acetone | ||||

| Ethyl Acetate | |||||

| Tetrahydrofuran (THF) | |||||

| Dichloromethane | |||||

| Nonpolar | Toluene | ||||

| Hexane | |||||

| Diethyl Ether |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, standardized experimental procedures are essential. The following section details the equilibrium shake-flask method, which is a widely accepted technique for determining the thermodynamic solubility of a solid compound.[9][10][11][12][13] This is followed by protocols for two common analytical techniques for concentration measurement: gravimetric analysis and UV/Vis spectrophotometry.

Equilibrium Shake-Flask Method

This method measures the equilibrium solubility, which is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Spatula

-

Glass vials or flasks with airtight screw caps

-

Thermostatic shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation : Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition : Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration : Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined by measuring the concentration at different time points until it remains constant.[13][14]

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter compatible with the solvent.[9][10]

-

Sample Analysis : Carefully withdraw a known volume of the clear, saturated supernatant for concentration analysis using one of the methods described below.

Quantification by Gravimetric Analysis

This is a straightforward method for determining the concentration of a solute in a non-volatile solvent, but it is best suited for determining the solubility of non-volatile solutes.[14][15][16][17][18]

Procedure:

-

Sample Collection : Accurately pipette a known volume of the saturated supernatant into a pre-weighed, dry evaporating dish or watch glass.

-

Solvent Evaporation : Place the dish in a ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Drying and Weighing : Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue.

-

Constant Weight : Repeat the drying and weighing process until a constant weight is achieved, ensuring all solvent has been removed.

-

Calculation : The solubility (in g/L) is calculated by dividing the mass of the residue by the volume of the supernatant taken.

Quantification by UV/Vis Spectrophotometry

This method is suitable if this compound exhibits absorbance in the UV/Vis spectrum and is highly sensitive.[19][20][21]

Procedure:

-

Determine Maximum Wavelength (λmax) : Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV/Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve :

-

Create a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Analyze Saturated Solution :

-

Take a known volume of the clear, saturated supernatant obtained from the shake-flask method.

-

Dilute the sample with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation :

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by UV/Vis analysis.

Caption: General workflow for solubility determination.

References

- 1. This compound | CAS 461-88-1 [matrix-fine-chemicals.com]

- 2. This compound | 461-88-1 [chemicalbook.com]

- 3. 2,4-Diaminopyridine | C5H7N3 | CID 68036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:461-88-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. saltise.ca [saltise.ca]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pharmacyjournal.info [pharmacyjournal.info]

- 17. pharmajournal.net [pharmajournal.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of the Pyridine-2,4-diamine Scaffold

The pyridine-2,4-diamine scaffold is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. As an isostere of benzene, the pyridine ring is a common feature in a vast array of clinically relevant molecules and natural products.[1] The incorporation of two amino groups at the 2- and 4-positions profoundly influences the electronic properties and reactivity of the pyridine ring, making it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties and reactivity of the this compound core.

Chemical and Physical Properties

The this compound scaffold, also known as 2,4-diaminopyridine, is a solid at room temperature.[2] The introduction of two electron-donating amino groups onto the electron-deficient pyridine ring significantly impacts its physicochemical properties. These properties are crucial for predicting the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃ | PubChem[2] |

| Molecular Weight | 109.13 g/mol | PubChem[2] |

| XLogP3-AA (LogP) | -0.2 | PubChem[2] |

| pKa (predicted) | 3.66 ± 0.10 (for 2,4-Diamino-6-Chloro Pyridine) | ChemBK[3] |

| Melting Point | 110-115 °C (for 2,3-Diaminopyridine) | Sigma-Aldrich |

| Solubility | Soluble in water (for 2,3-Diaminopyridine) | Sigma-Aldrich |

Note: Experimental data for the parent this compound is limited in some cases; therefore, data for closely related analogs are provided for reference.

Reactivity of the this compound Scaffold

The reactivity of pyridine can be categorized into three main types: reactions with electrophiles, reactions with nucleophiles, and reactions at the nitrogen atom.[4] The presence of the two amino groups on the this compound scaffold introduces additional reactivity at these exocyclic nitrogens and modulates the reactivity of the pyridine ring itself.

Basicity and Protonation

The pyridine ring contains a basic lone pair of electrons on the nitrogen atom that is not part of the aromatic π-system, making it basic with properties similar to tertiary amines.[4] The pKa of the conjugate acid of pyridine (pyridinium) is 5.25.[4] The exocyclic amino groups in this compound are also basic. The precise pKa values for the different nitrogen atoms in this compound will depend on the specific chemical environment, but it is expected that the pyridine nitrogen will be the most basic, followed by the exocyclic amino groups. Protonation will typically occur first at the ring nitrogen.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene because the electronegative nitrogen atom deactivates the ring.[5] Electrophilic attack on the pyridine ring typically occurs at the 3-position (meta-position) to avoid the formation of an unstable intermediate with a positive charge on the nitrogen atom.[5][6]

However, the presence of the two strong electron-donating amino groups at the 2- and 4-positions activates the this compound scaffold towards electrophilic substitution. These groups direct incoming electrophiles to the positions ortho and para to themselves, namely the 3- and 5-positions.

Nucleophilic Aromatic Substitution

Pyridine and its derivatives are susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[7][8][9][10] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate.[9][10]

For the unsubstituted this compound scaffold, nucleophilic aromatic substitution is unlikely as the amino groups are poor leaving groups. However, if a good leaving group (e.g., a halogen) is present at the 3-, 5-, or 6-position, nucleophilic substitution at that position can occur.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules and are widely used in drug discovery.[11][12] The this compound scaffold can participate in various cross-coupling reactions, typically after halogenation to introduce a suitable handle for the catalytic cycle. For instance, a halogenated this compound can undergo Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce a wide range of substituents.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and modification of the this compound scaffold. Below are examples of typical procedures.

Synthesis of 2,4-Diamino-6-chloropyrimidine

A common precursor for further derivatization is 2,4-diamino-6-chloropyrimidine.

Procedure:

-

Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).[13]

-

Stir the mixture at 97 °C for 17 hours.[13]

-

Slowly add the reaction solution to ice water.[13]

-

Stir the resulting solution at 90 °C for 1 hour to ensure complete hydrolysis.[13]

-

Adjust the pH of the solution to 8 with NaOH.[13]

-

Extract the product with ethyl acetate (3 x 150 mL).[13]

-

Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid (yield: 85%).[13]

Chichibabin Amination of Pyridine

This reaction introduces an amino group at the 2-position of pyridine.

Procedure:

-

In a reaction vessel, combine pyridine (1 equiv), a primary alkyl amine (2 equiv), sodium hydride (NaH, 3 equiv), and lithium iodide (LiI, 2 equiv) in THF.[14]

-

Reflux the reaction mixture (internal temperature of 66 °C).[14]

-

The reaction is typically complete within 18-24 hours.[14]

-

Cool the reaction mixture to 10 °C using an ice water bath.[14]

-

Carefully quench the reaction by the dropwise addition of cold water.[14]

-

Partition the layers and extract the aqueous layer with an appropriate organic solvent to isolate the 2-aminopyridine product.[14]

Biological Relevance and Signaling Pathways

Derivatives of the closely related pyrimidine-2,4-diamine scaffold have shown significant biological activity, often as kinase inhibitors in cancer therapy. For example, certain derivatives act as dual inhibitors of cyclin-dependent kinase 6 (CDK6) and 9 (CDK9).[15] Inhibition of these kinases disrupts the cell cycle and can induce apoptosis in cancer cells.

Another study identified pyrimidine-2,4-diamine analogues that target G2 and S-phase expressed 1 (GTSE1), a protein overexpressed in some cancers.[16] Inhibition of GTSE1 leads to cell cycle arrest and senescence by promoting DNA damage.[16] These examples highlight the potential of the broader diaminopyrimidine and diaminopyridine scaffold in the development of novel therapeutics.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. 2,4-Diaminopyridine | C5H7N3 | CID 68036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Diamino-6-Chloro Pyridine [chembk.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. homework.study.com [homework.study.com]

- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 12. chemscene.com [chemscene.com]

- 13. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgsyn.org [orgsyn.org]

- 15. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of pyrimidine-2,4-diamine analogues as efficiency anticancer drug by targeting GTSE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Pyridine-2,4-Diamine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that is widely recognized as a "privileged structure" in medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its importance in the development of clinically successful therapeutic agents.[1][2][3][4] A specific derivative, the pyridine-2,4-diamine core, has garnered significant attention due to its versatile biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][5] This technical guide provides an in-depth exploration of the chemical space surrounding this compound analogs, focusing on synthetic strategies, structure-activity relationships (SAR), and biological applications. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Synthetic Strategies for this compound Analogs

The synthesis of substituted this compound cores can be achieved through various methodologies, often involving multi-step sequences. A common approach begins with a pre-functionalized pyrimidine ring, which is then elaborated to introduce the desired diversity elements.

One prevalent strategy involves the chlorination of a 2,4-diamino-6-hydroxypyrimidine starting material, followed by nucleophilic substitution and subsequent cross-coupling reactions to build complexity. This allows for systematic modification at different positions of the core structure, enabling a thorough exploration of the chemical space.

A generalized synthetic workflow is depicted below, illustrating a common pathway to generate diverse analogs.

Structure-Activity Relationships (SAR) and Biological Applications

The this compound scaffold has proven to be a fertile ground for developing potent and selective inhibitors for various biological targets. Modifications at the C5 and C6 positions, as well as on the amino groups, have led to the discovery of compounds with significant therapeutic potential.

Anticancer Activity

Pyridine and pyrimidine derivatives are known to possess a wide range of biological activities, including potent antitumor effects.[1][2][6] Analogs of this compound have been investigated as inhibitors of key proteins involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and the chemokine receptor CXCR4.

CDK Inhibition: Certain pyrimidine-2,4-diamine derivatives have been identified as dual inhibitors of CDK6 and CDK9.[7] These kinases are crucial for cell cycle regulation and transcription, making them attractive targets for cancer therapy. Inhibition of CDK6/9 can lead to cell cycle arrest and apoptosis in cancer cells.[7]

CXCR4 Antagonism: The CXCR4/CXCL12 signaling axis is implicated in cancer metastasis and inflammation.[5] A series of 2,5-diamino and 2,5-dianilinomethyl pyridine derivatives have been synthesized and evaluated as potential CXCR4 antagonists. Several of these compounds have shown potent binding affinity and significant inhibition of cancer cell invasion.[5]

The table below summarizes the antiproliferative activity of selected pyridine-bridged combretastatin-A4 analogs against various cancer cell lines.

| Compound | Linker Position | R | Cancer Cell Line | IC₅₀ (µM)[8] |

| CA-4 | - | 3,4,5-trimethoxy | HeLa | 0.003 |

| 4h | 2,4-pyridinediyl | 3,4,5-trimethoxy | HeLa | 0.004 |

| 4s | 2,4-pyridinediyl | 3-hydroxy-4-methoxy | HeLa | 0.005 |

| 4t | 2,4-pyridinediyl | 4-amino-3,5-dimethyl | HeLa | 0.009 |

| CA-4 | - | 3,4,5-trimethoxy | MDA-MB-231 | 0.002 |

| 4h | 2,4-pyridinediyl | 3,4,5-trimethoxy | MDA-MB-231 | 0.003 |

| 4s | 2,4-pyridinediyl | 3-hydroxy-4-methoxy | MDA-MB-231 | 0.004 |

| 4t | 2,4-pyridinediyl | 4-amino-3,5-dimethyl | MDA-MB-231 | 0.008 |

Anti-tubercular Activity

Tuberculosis remains a major global health threat, and new drugs are urgently needed. The enzyme dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) is a validated drug target.[9] Researchers have designed and synthesized a series of 2,4-diaminopyrimidine core-based derivatives intended to occupy a specific glycerol binding site within mt-DHFR, aiming for enhanced selectivity over the human enzyme.[9]

The table below presents the anti-tubercular activity of selected 2,4-diaminopyrimidine derivatives.

| Compound | R¹ | R² | MIC (µg/mL) vs. Mtb H37Ra[9] |

| 16l | 4-CF₃ | 4-(trifluoromethyl)benzyl | 6.25 |

| 16k | 4-CF₃ | 4-methylbenzyl | 12.5 |

| 16m | 4-Cl | 4-(trifluoromethyl)benzyl | 12.5 |

| 16o | 4-F | 4-(trifluoromethyl)benzyl | 12.5 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of medicinal chemistry research. Below are representative procedures for the synthesis and biological evaluation of this compound analogs, compiled from the literature.

General Procedure for the Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol describes the initial chlorination step, which is fundamental for subsequent diversification.

Materials:

-

2,4-Diamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to POCl₃ (9 mL).

-

Stir the mixture at 97 °C for 17 hours.

-

Slowly add the reaction solution to ice water.

-

Stir the aqueous solution at 90 °C for 1 hour.

-

Adjust the pH of the solution to 8 with NaOH.

-

Extract the product with EtOAc (3 x 150 mL).

-

Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[9]

General Procedure for Suzuki Coupling

This protocol outlines a common method for introducing aryl substituents at the C5-position.

Materials:

-

5-Iodo-2,4-diaminopyrimidine derivative

-

Substituted phenylboronic acid

-

Pd(dppf)Cl₂ (palladium catalyst)

-

Potassium carbonate (K₂CO₃)

-

Ethanol, Toluene, Water (solvent mixture)

Procedure:

-

To a solution of the 5-iodo intermediate (1 equiv) in a mixture of EtOH/toluene/H₂O, add the substituted phenylboronic acid (1.2 equiv).

-

Add K₂CO₃ (2 equiv) and Pd(dppf)Cl₂ (0.1 equiv) to the mixture.

-

Heat the reaction at 90 °C for 24 hours.

-

After cooling, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 5-aryl-2,4-diaminopyrimidine derivative.[10]

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in serial dilutions) for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for extensive exploration of the surrounding chemical space, leading to the identification of potent modulators of various biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity and selectivity. As our understanding of the underlying biology of diseases continues to grow, the rational design and synthesis of new this compound analogs will undoubtedly continue to be a fruitful area of research in the quest for new medicines.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of pyrimidine-2,4-diamine analogues as efficiency anticancer drug by targeting GTSE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

Pyridine-2,4-Diamine Derivatives: A Technical Guide to Their Role as Potential Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4-diamine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating considerable potential as inhibitors of various key enzymes implicated in pathological conditions, most notably in oncology and infectious diseases. The pyridine ring, a bioisostere of the pyrimidine ring, offers a versatile platform for structural modification, enabling the fine-tuning of inhibitory activity and selectivity against specific enzyme targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives as enzyme inhibitors, with a focus on their action against cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR).

The core structure, characterized by a pyridine ring with amino groups at the 2 and 4 positions, allows for the introduction of diverse substituents at these positions, as well as at other points on the pyridine ring. This chemical tractability has led to the development of numerous derivatives with potent inhibitory activities. This guide will delve into the synthetic methodologies for creating these compounds, present their quantitative inhibitory data in a structured format, and provide detailed experimental protocols for their biological characterization. Furthermore, key signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of the context and practical application of this promising class of enzyme inhibitors.

Synthesis of this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through several strategic approaches. A common method involves the nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyridine precursor.

A general synthetic route often starts with a commercially available dihalopyridine, such as 2,4-dichloropyridine. Sequential amination reactions with different amines allow for the controlled introduction of substituents at the C2 and C4 positions.

General Synthetic Protocol for N2, N4-Disubstituted Pyridine-2,4-diamines:

-